An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-6-ylmethanamine
An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental basic properties of imidazo[1,2-a]pyridin-6-ylmethanamine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a "privileged structure" in drug discovery, understanding its physicochemical characteristics is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document will delve into the structural basis of its basicity, methods for its characterization, and the implications of these properties for drug development.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Potential
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that serves as the foundational structure for numerous commercially successful drugs, including zolpidem (an insomnia medication), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent).[1][2][3] Its prevalence in medicinal chemistry stems from its rigid, planar structure and its ability to engage in various biological interactions, leading to a broad spectrum of activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][5][6] The versatility of this scaffold allows for structural modifications to fine-tune its pharmacological profile, making its derivatives prime candidates for drug discovery pipelines.[1][2]
Structural and Physicochemical Profile of Imidazo[1,2-a]pyridin-6-ylmethanamine
Imidazo[1,2-a]pyridin-6-ylmethanamine incorporates the core aromatic scaffold functionalized with a primary aminomethyl group at the 6-position. This substituent is a critical determinant of the molecule's overall properties, particularly its basicity and polarity.
Physicochemical Data Summary
A summary of the key computed and experimental properties for the parent compound and its dihydrochloride salt is presented below. These parameters are essential for predicting its behavior in biological systems.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| Molecular Formula | C₈H₉N₃ | C₈H₁₁Cl₂N₃ | [7] |
| Molecular Weight | 147.18 g/mol | 220.10 g/mol | [7][8] |
| CAS Number | 132213-03-7 | 1352305-21-5 | [7][8] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | 43.32 Ų | [7] |
| Computed LogP | 1.6366 | - | [7] |
| Hydrogen Bond Donors | 1 (amine) + 1 (potential from N-H) | 1 | [7][8] |
| Hydrogen Bond Acceptors | 2 (ring nitrogens) | 3 | [7][8] |
| Rotatable Bonds | 1 | 1 | [7] |
| Melting Point | 96.5-99 °C | Not Available | [8] |
Analysis of Basicity: Identifying the Sites of Protonation
The basicity of imidazo[1,2-a]pyridin-6-ylmethanamine is a composite of the contributions from its three nitrogen atoms: the pyridine-like nitrogen (N1), the bridgehead nitrogen (N4), and the exocyclic primary amine nitrogen (N-exo).
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Exocyclic Amine (N-exo): The nitrogen of the aminomethyl group is sp³-hybridized. Its lone pair of electrons is localized and readily available for protonation. This makes it the most basic center in the molecule, analogous to a typical primary alkylamine.
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Pyridine-like Nitrogen (N1): This nitrogen is sp²-hybridized, and its lone pair resides in an sp² orbital, perpendicular to the aromatic π-system. It is therefore available for protonation without disrupting the aromaticity of the ring. Its basicity is comparable to that of pyridine.
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Bridgehead Nitrogen (N4): This nitrogen is often described as "pyrrole-like." Its lone pair of electrons is integral to the 10-π electron aromatic system of the bicyclic ring. Consequently, these electrons are delocalized and not available for protonation, making this nitrogen essentially non-basic.
The relative basicity follows the order: N-exo > N1 >> N4 . Upon titration with acid, the exocyclic amine will be protonated first, followed by the N1 atom at a lower pH.
Caption: Protonation sequence of imidazo[1,2-a]pyridin-6-ylmethanamine.
The Importance of pKa in Drug Development
The pKa value, which quantifies the strength of a base, is a critical parameter in drug design. It directly influences:
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Aqueous Solubility: The protonated, charged form of the molecule is generally more water-soluble than the neutral form.
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Cell Permeability: The neutral, more lipophilic form is better able to cross cell membranes via passive diffusion.
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Target Binding: The ionization state can dramatically affect the ability of a molecule to bind to its biological target.
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Off-Target Effects: High basicity can sometimes lead to interactions with unintended targets, such as the hERG potassium channel, or sequestration in acidic lysosomes.
It is well-established that strategic modifications, such as the introduction of electron-withdrawing fluorine atoms near an amine, can effectively reduce basicity, thereby mitigating potential liabilities while enhancing metabolic stability.[9]
Experimental Determination of pKa
To precisely quantify the basicity, a standardized experimental protocol is necessary. Potentiometric titration is a robust and widely accepted method.
Protocol: pKa Determination by Potentiometric Titration
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Preparation of the Analyte Solution:
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Accurately weigh approximately 5-10 mg of imidazo[1,2-a]pyridin-6-ylmethanamine.
-
Dissolve the compound in a suitable co-solvent system if necessary (e.g., methanol/water or DMSO/water) to ensure complete solubility across the titration range. The final volume should be around 50 mL.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Use a calibrated micro-burette for precise delivery of the titrant.
-
Maintain a constant temperature (e.g., 25 °C) using a water bath.
-
Stir the solution gently and continuously throughout the experiment.
-
-
Titration Procedure:
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points to generate a complete titration curve.
-
-
Data Analysis:
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Plot the measured pH versus the volume of titrant added.
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The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will yield pKa₁ (for the N-exo amine), and the second will yield pKa₂ (for the N1 ring nitrogen).
-
Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence points.
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Synthetic Approaches
The synthesis of imidazo[1,2-a]pyridines is well-documented, with common methods including the condensation of 2-aminopyridines with α-haloketones or multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction.[10][11][12][13] A plausible route to the target compound, imidazo[1,2-a]pyridin-6-ylmethanamine, would likely start from a commercially available substituted 2-aminopyridine.
Illustrative Synthetic Workflow
A common strategy involves building the imidazo[1,2-a]pyridine core first, followed by the elaboration of the 6-position substituent.
Caption: A potential synthetic route to the target compound.
This two-step process leverages established heterocyclic chemistry. The initial cyclization forms the core scaffold, and a subsequent reduction of the nitrile group provides the desired primary amine.
Conclusion
Imidazo[1,2-a]pyridin-6-ylmethanamine is a molecule whose chemical personality is dominated by the basicity of its exocyclic primary amine. This feature, coupled with the proven therapeutic potential of its parent scaffold, makes it a valuable building block for medicinal chemists. A thorough understanding and precise measurement of its pKa are not merely academic exercises; they are critical, foundational steps in the data-driven process of modern drug discovery. By characterizing and modulating this basicity, researchers can optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates, paving the way for the development of safer and more effective medicines.
References
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- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). ACS Publications.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025, August 10). ResearchGate.
- Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. (n.d.). Pipzine Chemicals.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health (NIH).
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
- CAS 132213-03-7 Imidazo[1,2-a]pyridine-6-methanamine. (n.d.). Alfa Chemistry.
- Imidazo 1,2-a pyridin-2-ylmethanamine 165736-20-9. (n.d.). Sigma-Aldrich.
- 1352305-21-5 | Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride. (n.d.). ChemScene.
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